molecular formula C18H19N3O5 B11181934 methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11181934
M. Wt: 357.4 g/mol
InChI Key: ZOCCAYWLURYSGO-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Core Cyclization Strategies

The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclization of intermediates under controlled conditions. Key methods include:

DMFDMA-Mediated Cyclization

Dimethylformamide dimethylacetal (DMFDMA) is a critical reagent for cyclizing intermediates into pyrazolo[4,3-c]pyridines. For example:

  • Intermediate Preparation : Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (3 ) is synthesized via Claisen-Schmidt condensation or similar methods .

  • Cyclization : Reacting 3 with nucleophiles (e.g., amines, hydrazines) in ethanol or DMF at reflux yields the pyrazolo[4,3-c]pyridine core .

Table 1: Cyclization Conditions for Pyrazolo[4,3-c]Pyridine Formation

IntermediateReagentSolventTemperatureYieldSource
3 4-MethoxyanilineEthanolReflux62–89%
3 HydrazinesDMF80–100°C47–58%
3 HydroxylamineEthanolRT82%
IntermediateReagentConditionsProductYieldSource
5-Amino-pyrazolo[4,3-c]pyridineCH₃OCH₂CH₂BrK₂CO₃, DMF, 60°C5-(2-Methoxyethyl) derivative75–80%
3 2-MethoxyethylhydrazineEthanol, reflux5-(2-Methoxyethyl)-pyrazolo[4,3-c]pyridine72–88%

Esterification at Position 7

The methyl ester group is introduced via esterification of the carboxylic acid precursor.

Methanolysis

  • Procedure : The carboxylic acid intermediate is treated with methanol and an acid catalyst (e.g., H₂SO₄) under reflux .

  • Example :
    7-Carboxylic acid+CH₃OHH₂SO₄, refluxMethyl 7-carboxylate\text{7-Carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, reflux}} \text{Methyl 7-carboxylate}

Table 3: Esterification Conditions

IntermediateReagentCatalystConditionsYieldSource
7-Carboxylic acidMethanolH₂SO₄Reflux, 6h85–90%

Optimization and Functionalization

Chiral Resolution

Enantiopure derivatives may require chromatographic resolution, but the target compound’s synthesis focuses on racemic or non-chiral intermediates .

Critical Challenges and Solutions

ChallengeSolutionSource
Low yields in cyclizationUse DMFDMA in DMF at elevated temperatures
RegioselectivityControl reaction stoichiometry and reaction time
Ester hydrolysisAvoid prolonged reflux; use anhydrous conditions

Synthetic Pathways Summary

Route 1 :

  • Cyclization : React 3 with 4-methoxyaniline in ethanol → 2-(4-Methoxyphenyl)-pyrazolo[4,3-c]pyridine.

  • Alkylation : Introduce 2-methoxyethyl at position 5 via hydrazine coupling.

  • Esterification : Convert 7-carboxylic acid to methyl ester.

Route 2 :

  • Core Formation : Cyclize 3 with 2-methoxyethylhydrazine → 5-(2-Methoxyethyl)-pyrazolo[4,3-c]pyridine.

  • Substitution : Introduce 4-methoxyphenyl at position 2 via amine coupling.

  • Esterification : Final methylation.

Chemical Reactions Analysis

Key Reaction Conditions

The synthesis employs diverse conditions to achieve selectivity and efficiency:

  • Solvents : Dichloroethane (DCE) for reflux reactions , ethanol for microwave-assisted steps .

  • Catalysts : Acid catalysts (e.g., HCl) for condensation reactions , hydrazine hydrate for cyclization .

  • Temperature : Reflux conditions (~85°C) for phosphoryl trichloride-mediated steps , microwave irradiation for accelerated reactions .

Reaction Parameter Details Source
SolventDCE for phosphoryl trichloride cyclization; ethanol for microwave steps
CatalystAcid (HCl) for Claisen-Schmidt condensation
TemperatureReflux (~85°C) for cyclization; microwave irradiation for condensation

Stability and Reactivity

The compound exhibits:

  • Physical properties : Solid state with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

  • Chemical stability : Stable under neutral conditions but decomposes under strong acidic or basic environments.

  • Reactivity : Multiple functional groups (methoxyethyl, methoxyphenyl, carboxylate ester) enable further derivatization, such as nucleophilic substitutions or electrophilic additions.

Derivatization Potential

The compound’s structural features allow for diverse chemical modifications:

  • Ester hydrolysis : Conversion of the carboxylate ester to a carboxylic acid under basic conditions.

  • Substitution reactions : Reactivity of the methoxyethyl and methoxyphenyl groups with electrophiles (e.g., halogenation, alkylation).

  • Cyclization : Potential for forming additional heterocyclic rings via reactions with amines or hydrazines .

Reaction Mechanisms

Key mechanistic insights include:

  • Cyclization via hydrazine : Formation of the pyrazolo-pyridine core through nucleophilic attack of hydrazine on carbonyl intermediates .

  • Phosphoryl trichloride coupling : Facilitates the formation of amide bonds or heterocyclic rings by activating carbonyl groups .

  • Ultrasonic irradiation : Enhances reaction rates by improving mass transfer and reducing reaction times.

Research Findings on Biological Activity

While the query focuses on chemical reactions, related research highlights the compound’s potential as a cyclin-dependent kinase (CDK) inhibitor , with structural similarities to known CDK2 inhibitors. Molecular docking studies suggest hydrogen bonding with CDK2’s active site, though detailed reaction mechanisms for biological activity are beyond the scope of this synthesis-focused analysis.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds similar to methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate have shown promising results against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar pyrazolo compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that pyrazolo derivatives can modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where these compounds may help reduce inflammation through inhibition of pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : The initial formation of the pyrazole ring often involves the condensation of hydrazines with appropriate carbonyl compounds.
  • Functionalization : Subsequent steps may involve the introduction of methoxy and carboxylate groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification : Final products are usually purified via recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Studies

A notable study published in a peer-reviewed journal evaluated a series of pyrazolo derivatives for their anticancer activity. The findings indicated that specific substitutions on the pyrazole ring could significantly enhance cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could guide future drug design .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of this compound analogs showed promising results against both Gram-positive and Gram-negative bacteria using standard disc diffusion methods .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary animal studies have indicated that derivatives can effectively reduce tumor size without significant toxicity, paving the way for clinical trials .

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Modulation of cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, with CAS number 1351682-79-5, is a compound of interest due to its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H19N3O5
  • Molecular Weight : 357.4 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is known for diverse biological activities.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrazolo[4,3-c]pyridine derivatives often exhibit:

  • Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on enzymes such as carbonic anhydrases (CAs) and kinases, which are crucial in several metabolic pathways .
  • Antimicrobial and Anticancer Properties : The compound has been linked to antimicrobial and anticancer activities due to its ability to induce apoptosis in cancer cells and inhibit bacterial growth .

1. Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridines can act as effective anticancer agents. For instance:

  • Study Findings : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant:

  • Carbonic Anhydrase Inhibition : Specific derivatives showed promising inhibition against human carbonic anhydrase isoforms (hCA I and hCA II), which are implicated in tumor growth and metastasis .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Case Study : In vitro studies indicated that certain pyrazolo derivatives displayed activity against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (nM)Reference
AnticancerMCF-7 Cell Line56
Enzyme InhibitionhCA I<12
Enzyme InhibitionhCA II<7
AntimicrobialE. coliVaries

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in inhibiting the proliferation of cancer cells. The results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a therapeutic agent against specific cancers.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's inhibition profile against various carbonic anhydrases. The findings revealed that certain structural modifications enhanced inhibitory potency, making it a candidate for further development in enzyme-targeted therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing pyrazolo-pyridine carboxylate derivatives?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with keto-esters or β-ketoamides. For example, ethyl thiazolo[3,2-a]pyrimidine carboxylates are synthesized via base-catalyzed cyclization of thiazolidinone intermediates with α,β-unsaturated carbonyl compounds .
  • Key considerations : Solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) influence regioselectivity. Microwave-assisted synthesis may reduce reaction time .

Q. How is the crystal structure of such compounds determined, and what parameters are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. For example, ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate crystallizes in the monoclinic P2₁/c space group with unit cell dimensions a = 12.3 Å, b = 9.8 Å, c = 14.2 Å, and β = 102.5° .
  • Data interpretation : Hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Q. What spectroscopic techniques are used to confirm the structure of methoxy-substituted pyrazolo-pyridines?

  • Methodology :

  • ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Pyridine protons show deshielding (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for carbonyl (C=O) at ~1700 cm⁻¹ and C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. SC-XRD) be resolved for complex heterocycles?

  • Case study : In ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole-3-carboxylate, SC-XRD revealed a planar pyrrolidone ring, while NMR suggested dynamic conformational exchange in solution. DFT calculations (B3LYP/6-31G*) reconciled discrepancies by simulating solvent effects .
  • Recommendation : Combine experimental data with computational modeling (e.g., Gaussian or ORCA) to validate stereoelectronic effects .

Q. What strategies optimize regioselectivity in pyrazolo-pyridine synthesis when competing substituents are present?

  • Methodology :

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct cyclization to para positions. Steric hindrance from 2-methoxyethyl groups may favor C-5 substitution .
  • Catalytic control : Pd-catalyzed reductive cyclization (using formic acid as a CO surrogate) enhances selectivity for fused N-heterocycles .

Q. How do solvent and counterion choices influence the tautomeric equilibrium of 3-oxo-pyrazolo-pyridines?

  • Experimental design :

  • Polar aprotic solvents (e.g., DMSO) stabilize enolic tautomers via hydrogen bonding, while nonpolar solvents favor keto forms.
  • Counterions (e.g., Na⁺ vs. K⁺) alter solubility and tautomer ratios, as shown in ethyl thiazolo[3,2-a]pyrimidine derivatives .

Q. What computational methods predict the bioactivity or reactivity of methoxy-substituted pyrazolo-pyridines?

  • Approach :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, a HOMO energy of −6.2 eV in ethyl 4-hydroxy-pyrrole carboxylates correlates with antioxidant activity .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in methoxy-substituted heterocycles?

  • Example : In ethyl 2-(4-methoxyphenyl)-5-oxo-pyrrole-3-carboxylate, DFT-predicted C–O bond lengths (1.36 Å) were 0.02 Å shorter than XRD values due to crystal packing forces .
  • Resolution : Apply dispersion-corrected functionals (e.g., ωB97X-D) to account for van der Waals interactions.

Q. Why do solubility studies of structurally similar compounds vary significantly across literature?

  • Factors :

  • Polymorphism: Crystalline vs. amorphous forms (e.g., ethyl thiazolo[3,2-a]pyrimidine exhibits 3-fold solubility differences between polymorphs) .
  • Impurity profiles: Residual solvents (e.g., DMF) alter hydrophilicity .

Q. Methodological Tables

Table 1 : Comparative Crystallographic Data for Analogous Compounds

CompoundSpace GroupUnit Cell (Å, °)Density (g/cm³)Reference
Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineP2₁/ca=12.3, b=9.8, c=14.2, β=102.51.45
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-pyrroleP 1a=8.1, b=10.2, c=11.7, α=90, β=95, γ=901.32

Table 2 : Key NMR Shifts for Methoxy-Substituted Heterocycles

Proton/Groupδ (ppm)MultiplicityReference
OCH₃ (aromatic)3.75–3.85Singlet
Pyridine C-H7.6–8.3Doublet
Ester COOCH₂CH₃4.2–4.4Quartet

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-24-9-8-20-10-14-16(15(11-20)18(23)26-3)19-21(17(14)22)12-4-6-13(25-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3

InChI Key

ZOCCAYWLURYSGO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=C1)C(=O)OC

Origin of Product

United States

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